molecular formula C9H10N4 B1599232 2-[(1,2,4-Triazol-1-yl)methyl]aniline CAS No. 127988-21-0

2-[(1,2,4-Triazol-1-yl)methyl]aniline

Cat. No. B1599232
M. Wt: 174.2 g/mol
InChI Key: CBGQHZNXHUCAGE-UHFFFAOYSA-N
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Description

“2-[(1,2,4-Triazol-1-yl)methyl]aniline” is a derivative of 1,2,4-triazole . It is a popular scaffold in drug design due to its ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-[(1,2,4-Triazol-1-yl)methyl]aniline”, has been studied extensively. Various methods have been developed to synthesize these derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of “2-[(1,2,4-Triazol-1-yl)methyl]aniline” was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The triazole ring tends to prototropic tautomerism .


Chemical Reactions Analysis

Triazole derivatives have demonstrated various biological activities. They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . They also possess antioxidant properties .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Field : Organic Chemistry
    • Application : Chiral 1,5-disubstituted 1,2,3-triazoles are used as versatile tools for foldamers and peptidomimetic applications .
    • Method : These compounds are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .
    • Results : The results indicate their capacity to form several low energy conformers. This feature may be used to effect structural diversity when the monomers are inserted into various peptide sequences .
  • Periodontal Research

    • Field : Dentistry
    • Application : The application of artificial intelligence in periodontal research .
    • Method : The specific methods of application are not detailed in the source .
    • Results : The specific results or outcomes are not detailed in the source .
  • Organic Syntheses

    • Field : Organic Chemistry
    • Application : Developments and applications of α-bromonitrostyrenes in organic syntheses .
    • Method : α-Bromonitrostyrenes act as an effective dielectrophile in the reaction with various nucleophiles .
    • Results : The bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds .
  • Biomedicine

    • Field : Biomedical Engineering
    • Application : Development of artificial blood vessels and biomedicine .
    • Method : The fluidic system can modulate fluid compositions via spatially-different reactions between fluids and channel walls .
    • Results : This study demonstrates the power of VasFluidics in fluid processing .
  • Biodevices

    • Field : Materials Chemistry
    • Application : Applications of 2-methacryloyloxyethyl phosphorylcholine polymers in biodevices .
    • Method : These polymers, which have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, have shown an outstanding ability to prevent nonspecific protein adsorption .
    • Results : This property makes these polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
  • Photothermal Therapy

    • Field : Materials Chemistry
    • Application : Photothermal applications of two-dimensional nanomaterials .
    • Method : Two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .
    • Results : Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .

Safety And Hazards

“2-[(1,2,4-Triazol-1-yl)methyl]aniline” is harmful if inhaled, causes skin irritation, may cause respiratory irritation, is harmful if swallowed, and causes serious eye irritation .

Future Directions

The future directions for “2-[(1,2,4-Triazol-1-yl)methyl]aniline” and other triazole derivatives include further exploration of their pharmacological activities and the development of more effective and potent therapeutic agents .

properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGQHZNXHUCAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424310
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,2,4-Triazol-1-yl)methyl]aniline

CAS RN

127988-21-0
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1H-1,2,4-triazol-1-yl)methyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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